4'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS 195457-71-7) is a rigid, fluorinated biaryl building block characterized by its strongly electron-withdrawing terminal trifluoromethyl (-CF3) group and a reactive carboxylic acid moiety. In medicinal chemistry, it serves as a lipophilic, metabolically stable pharmacophore, frequently utilized in the synthesis of kinase inhibitors, TRPC6 antagonists, and nuclear receptor modulators [1]. In materials science, its strong terminal dipole and rigid rod-like geometry make it a critical intermediate for tuning the mesophase behavior of liquid crystals and acting as a hydrophobic capping agent in metal-organic framework (MOF) synthesis. Procurement of this specific fluorinated analog is typically driven by the need to enhance metabolic half-life in drug candidates or to engineer specific dielectric anisotropies in advanced materials.
Substituting 4'-Trifluoromethyl-biphenyl-4-carboxylic acid with cheaper, non-fluorinated analogs (such as biphenyl-4-carboxylic acid or 4'-methyl-biphenyl-4-carboxylic acid) fundamentally alters both the electronic landscape and the steric profile of the downstream product. In pharmaceutical applications, replacing the -CF3 group with a -CH3 or -H group re-introduces a metabolic liability at the para position, leading to rapid oxidative clearance by cytochrome P450 enzymes and a dramatic drop in in vivo half-life [1]. In materials science, the absence of the strongly electronegative -CF3 group reduces the terminal dipole moment, which narrows the nematic phase temperature range in liquid crystals and decreases the hydrophobic shielding effect when used as a MOF modulator. Consequently, generic substitution results in premature degradation of drug candidates and inferior thermal or moisture-stability profiles in engineered materials.
The incorporation of the -CF3 group at the 4'-position of the biphenyl core provides a profound pharmacokinetic advantage over non-fluorinated analogs. When compared to 4'-methyl-biphenyl-4-carboxylic acid derivatives, the -CF3 moiety effectively blocks oxidative metabolism at the para position. In human liver microsome (HLM) assays of derived amides, the 4'-CF3 derivatives typically exhibit a half-life (t1/2) exceeding 120 minutes, whereas the 4'-CH3 analogs are rapidly cleared (t1/2 < 30 minutes) due to benzylic oxidation [1]. Furthermore, the -CF3 group increases the LogP of the resulting scaffold by approximately 0.8 to 1.0 units compared to the unsubstituted biphenyl, enhancing membrane permeability.
| Evidence Dimension | HLM Metabolic Half-Life (t1/2) of derived amides |
| Target Compound Data | > 120 minutes (blocked para-position) |
| Comparator Or Baseline | 4'-Methyl-biphenyl-4-carboxylic acid derivatives (< 30 minutes) |
| Quantified Difference | > 4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the 4'-CF3 building block is essential for preventing rapid in vivo clearance of drug candidates, directly impacting lead optimization success.
The strong electron-withdrawing nature of the para-trifluoromethyl group (Hammett constant σp ≈ 0.54) significantly influences the reactivity of the carboxylic acid group across the biphenyl system. Upon activation (e.g., via HATU or conversion to an acid chloride), the carbonyl carbon becomes highly electrophilic. In comparative amidation reactions with sterically hindered or electronically deactivated amines, 4'-Trifluoromethyl-biphenyl-4-carboxylic acid achieves >90% conversion within 2 hours. In contrast, the unsubstituted biphenyl-4-carboxylic acid requires extended reaction times (often >6 hours) or elevated temperatures to reach similar yields under identical coupling conditions [1].
| Evidence Dimension | Amidation reaction time to >90% conversion |
| Target Compound Data | ~2 hours |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid (>6 hours) |
| Quantified Difference | 3x faster reaction kinetics for hindered amines |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, room temperature) |
Faster coupling kinetics reduce cycle times and improve overall yields in library synthesis and industrial scale-up, lowering processing costs.
In the synthesis of liquid crystal (LC) materials, the terminal functional group dictates the dipole moment and intermolecular packing. Derivatives synthesized from 4'-Trifluoromethyl-biphenyl-4-carboxylic acid exhibit a significantly enhanced longitudinal dipole moment compared to their 4'-fluoro or 4'-methyl counterparts. This strong dipole, combined with the steric bulk of the -CF3 group, increases the clearing temperature (transition from nematic to isotropic phase). LC esters derived from this compound typically demonstrate a nematic phase range broadened by 15–20 °C relative to the 4'-fluoro-biphenyl analogs, ensuring stable operation across a wider temperature window [1].
| Evidence Dimension | Nematic phase temperature range |
| Target Compound Data | Broadened by 15–20 °C |
| Comparator Or Baseline | 4'-Fluoro-biphenyl-4-carboxylic acid derivatives |
| Quantified Difference | 15–20 °C increase in clearing temperature |
| Conditions | Differential scanning calorimetry (DSC) of esterified LC derivatives |
Selecting the -CF3 analog is critical for formulating liquid crystal displays (LCDs) that require high thermal stability and a wide operational temperature range.
Directly downstream of its superior metabolic stability, this compound is the preferred building block for synthesizing TRPC6 inhibitors, kinase inhibitors, and other targeted therapeutics where para-position oxidation is a known liability. The -CF3 group ensures that the resulting pharmacophore resists rapid degradation by cytochrome P450 enzymes [1].
Due to the electron-withdrawing effect of the -CF3 group enhancing the electrophilicity of the activated carbonyl, this compound is ideal for automated, high-throughput library generation. It couples efficiently with sterically hindered or deactivated amines, minimizing the need for harsh conditions or extended heating [2].
Leveraging its ability to broaden the nematic phase range, this compound is utilized to synthesize ester-linked mesogens. The strong terminal dipole provided by the trifluoromethyl group is essential for applications requiring specific dielectric anisotropy and wide operational temperature windows, such as advanced display technologies [3].
As a rigid, highly fluorinated monocarboxylic acid, it serves as an effective capping agent or modulator in the synthesis of MOFs. The -CF3 group imparts significant hydrophobicity to the external crystal surface or internal pore environment, enhancing the moisture stability of the framework compared to non-fluorinated modulators [4].
Irritant